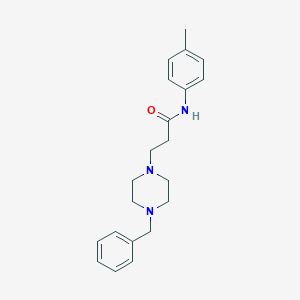![molecular formula C17H20N2O5S2 B248373 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE](/img/structure/B248373.png)
1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE is a synthetic organic compound characterized by the presence of two benzenesulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE typically involves the reaction of piperazine with benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve piperazine in an appropriate solvent such as dichloromethane.
- Add benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their function.
Comparison with Similar Compounds
- 1-Benzenesulfonyl-4-(4-nitrobenzenesulfonyl)-piperazine
- 1-Benzenesulfonyl-4-(4-chlorobenzenesulfonyl)-piperazine
- 1-Benzenesulfonyl-4-(4-methylbenzenesulfonyl)-piperazine
Comparison: 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its analogs with nitro, chloro, or methyl groups, the methoxy derivative may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-15-7-9-17(10-8-15)26(22,23)19-13-11-18(12-14-19)25(20,21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
InChI Key |
LZIBDJOXURPACB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[3-oxo-3-(2-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248298.png)


![3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248303.png)
![3-[benzyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248305.png)


![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248311.png)

![3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248314.png)
![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248317.png)

